Benzamide, N-methyl-4-(methylsulfonyl)-

Description

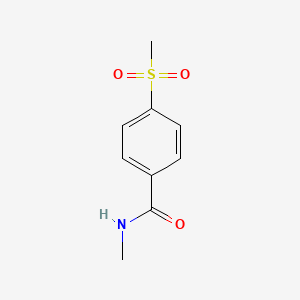

Benzamide, N-methyl-4-(methylsulfonyl)- is a benzamide derivative characterized by a methyl group on the amide nitrogen and a methylsulfonyl (-SO₂CH₃) substituent at the para position of the benzene ring. Its molecular formula is C₉H₁₁NO₃S (molecular weight: 213.25).

Properties

Molecular Formula |

C9H11NO3S |

|---|---|

Molecular Weight |

213.26 g/mol |

IUPAC Name |

N-methyl-4-methylsulfonylbenzamide |

InChI |

InChI=1S/C9H11NO3S/c1-10-9(11)7-3-5-8(6-4-7)14(2,12)13/h3-6H,1-2H3,(H,10,11) |

InChI Key |

QSIJHAYHXMXMOI-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)S(=O)(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues of Benzamide Derivatives

Substituent Variations on the Benzamide Core

Key Observations :

- Steric Effects: Bulky substituents (e.g., trifluoromethylphenoxy in ) reduce bioavailability but improve target specificity.

Sulfonamide vs. Benzamide Derivatives

Key Differences :

- Pharmacological Activity : Sulfonamides (e.g., ) are traditionally associated with antibacterial/diuretic roles, while benzamides (e.g., ) are explored for kinase inhibition.

- Polarity : Sulfonamides (e.g., ) have higher polarity due to the -SO₂NH- group, whereas benzamides balance lipophilicity and solubility.

Pharmacological and Physicochemical Properties

- Solubility: Methylsulfonyl groups increase water solubility compared to non-polar substituents (e.g., methyl in ).

- Metabolic Stability : The target compound’s methylsulfonyl group may resist oxidative metabolism better than compounds with larger substituents (e.g., isopropyl in ).

- Bioactivity : Defactinib’s FAK inhibition suggests that para-substituted benzamides with sulfonyl groups can target kinase domains.

Preparation Methods

Direct Sulfonation Using Chlorosulfonic Acid

4-Methylbenzoic acid is treated with chlorosulfonic acid to form 4-(chlorosulfonyl)benzoic acid, followed by methylation with methyl iodide in the presence of sodium sulfite.

Reaction conditions :

Oxidation of 4-(Methylthio)Benzoic Acid

4-(Methylthio)benzoic acid is oxidized to the sulfonyl derivative using hydrogen peroxide (H₂O₂) in acetic acid.

Reaction conditions :

Amide Bond Formation

The carboxylic acid is converted to the amide via acid chloride intermediates or direct coupling.

Classical Schotten-Baumann Reaction

4-(Methylsulfonyl)benzoic acid is treated with thionyl chloride (SOCl₂) to form the acid chloride, which reacts with methylamine under basic conditions.

Reaction conditions :

Catalytic N-Methyl Amidation

A one-pot method using 1,4-diazabicyclo[2.2.2]octane (DABCO) and Fe₃O₄ as catalysts enables direct coupling of 4-(methylsulfonyl)benzoic acid with methylamine.

Reaction conditions :

Table 1: Comparison of Amidation Methods

| Method | Catalyst/Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Schotten-Baumann | SOCl₂, NaOH | THF/H₂O | 0°C | 78–85 |

| Catalytic Amidation | DABCO, Fe₃O₄ | Acetonitrile | 85°C | 88–97 |

| Coupling Reagents | EDC, HOBt | DMF | RT | 82–90 |

Alternative Routes

Reductive Amination of Nitro Precursors

4-Nitro-N-methylbenzamide is reduced to the amine using hydrazine hydrate, followed by sulfonation.

Reaction conditions :

Microwave-Assisted Synthesis

Microwave irradiation accelerates the amidation step, reducing reaction time from 48 hours to 30 minutes.

Conditions :

Optimization Challenges

-

Sulfonation Selectivity : Over-oxidation to sulfonic acids is mitigated by controlled H₂O₂ usage.

-

Amide Purity : Column chromatography (SiO₂, ethyl acetate/hexane) removes unreacted acid or amine.

-

Scalability : Catalytic amidation (Fe₃O₄) offers recyclability, reducing costs for industrial production .

Q & A

Q. What are the recommended synthetic routes for preparing Benzamide, N-methyl-4-(methylsulfonyl)-, and how can reaction conditions be optimized?

A two-step synthesis is commonly employed for analogous sulfonamide derivatives:

Sulfonamide Formation : React 4-(methylsulfonyl)benzoic acid derivatives with methylamine under controlled pH (e.g., using triethylamine as a base) to form the amide bond.

Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures high purity .

Optimization Tips : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of coupling agents (e.g., EDC/HOBt) to minimize by-products. Temperature control (0–25°C) during amidation prevents decomposition .

Q. How can the structural integrity of Benzamide, N-methyl-4-(methylsulfonyl)- be validated post-synthesis?

Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm substituent positions via H and C NMR (e.g., methylsulfonyl group resonance at ~3.0 ppm for H, 40–45 ppm for C) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]) and isotopic patterns.

- X-ray Crystallography : Resolve crystal structures using SHELX programs (e.g., SHELXL for refinement) to confirm bond angles and stereochemistry .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under experimental conditions?

- Solubility : Polar aprotic solvents (DMSO, DMF) are optimal due to the sulfonyl group’s hydrophilicity. Aqueous solubility is pH-dependent; consider buffered solutions (pH 7–8) for biological assays .

- Stability : Store at –20°C under inert atmosphere to prevent hydrolysis of the amide bond. Monitor degradation via accelerated stability studies (40°C/75% RH) .

Advanced Research Questions

Q. How can crystallographic data for Benzamide, N-methyl-4-(methylsulfonyl)- be interpreted to resolve ambiguities in molecular conformation?

- Torsion Angle Analysis : Use SHELXL-generated .res files to assess dihedral angles (e.g., between benzamide and methylsulfonyl groups). Compare with similar structures in the Cambridge Structural Database .

- Hydrogen Bonding Networks : Identify intermolecular interactions (e.g., N–H···O=S) that stabilize crystal packing. Density Functional Theory (DFT) calculations can validate observed bond lengths .

Q. What strategies are effective in analyzing contradictory biological activity data for this compound across different assay systems?

- Assay-Specific Variables : Control for pH, temperature, and solvent effects (e.g., DMSO concentration in cell-based vs. enzyme assays).

- Metabolite Screening : Use LC-MS to identify degradation products or metabolites that may interfere with activity .

- Target Engagement Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity discrepancies .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., kinases or GPCRs). Focus on sulfonyl group interactions with catalytic residues .

- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with activity data to prioritize synthetic targets .

Q. What experimental precautions are critical when studying enzyme inhibition mechanisms involving this compound?

- Pre-incubation Time : Account for time-dependent inhibition by varying pre-incubation durations with the enzyme.

- Control for Covalent Binding : Use mass spectrometry to detect irreversible adduct formation.

- Cryo-EM or X-ray Crystallography : Resolve inhibitor-enzyme complexes to identify binding site interactions .

Methodological Guidance

Q. How should researchers address low yields in the final amidation step during synthesis?

Q. What analytical workflows are recommended for detecting trace impurities in this compound?

- HPLC-MS/MS : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities.

- NMR Relaxation Measurements : Detect low-abundance conformers or degradation products via H relaxation times .

Q. How can researchers reconcile discrepancies between computational predictions and experimental solubility data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.